2-Fluoro-3-(trifluoromethyl)benzoic acid

Description

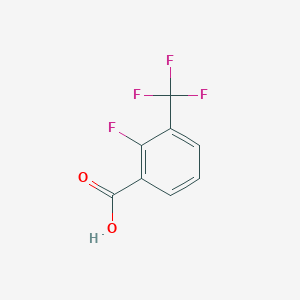

Structure

2D Structure

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEAMDNSCPPPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333769 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115029-22-6 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid typically involves the fluorination of a suitable precursor. One common method includes the reaction of 2-fluorobenzoic acid with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and optimized reaction conditions ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and other functionalized derivatives .

Scientific Research Applications

Chemical Synthesis

2-Fluoro-3-(trifluoromethyl)benzoic acid is primarily utilized in organic synthesis due to its unique electronic properties imparted by the fluorine substituents. These properties enhance the reactivity of the compound, making it a valuable intermediate in the synthesis of various complex molecules.

Applications in Synthesis

- Fluorinated Compounds : It serves as a precursor for synthesizing other fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals .

- Building Block for Pharmaceuticals : The compound is used to create biologically active molecules, enhancing their pharmacological properties due to the presence of fluorine atoms .

Pharmaceutical Applications

The unique structure of this compound makes it suitable for developing novel pharmaceutical agents. Its applications include:

Case Studies

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for new antibiotic formulations .

- Anti-inflammatory Drugs : The compound's derivatives have been investigated for their potential use in anti-inflammatory treatments due to their ability to inhibit specific enzymes involved in inflammatory processes .

Agrochemical Applications

Fluorinated compounds are known for their enhanced stability and bioactivity, making them ideal candidates for agrochemical formulations.

Use in Pesticides

- This compound is utilized in the development of herbicides and fungicides, where its fluorine content contributes to improved efficacy and environmental stability .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Chemical Synthesis | Precursor for fluorinated compounds | Enhances reactivity |

| Pharmaceuticals | Antimicrobial agents | Potential for new antibiotic formulations |

| Anti-inflammatory drugs | Inhibition of inflammatory enzymes | |

| Agrochemicals | Development of herbicides and fungicides | Improved efficacy and stability |

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The trifluoromethyl group further contributes to its unique chemical properties, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Key Differences :

- Electron-Withdrawing Effects : The 3-CF₃ group in the target compound enhances acidity compared to isomers with CF₃ at positions 4 or 5 due to closer proximity to the carboxylic acid group .

- Synthetic Accessibility : The 2-F, 6-CF₃ isomer is less commonly reported, requiring specialized lithiation protocols .

Other Trifluoromethyl-Substituted Benzoic Acids

Comparison Insights :

- Reactivity: The absence of an amino group in this compound reduces nucleophilicity compared to its amino-substituted analog, making it less reactive in peptide coupling reactions .

Biological Activity

Overview

2-Fluoro-3-(trifluoromethyl)benzoic acid (C8H4F4O2), with a molecular weight of 208.11 g/mol, is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and alters the electronic characteristics of the molecule. This modification can significantly influence the compound's interaction with biological targets, such as enzymes and receptors.

Target of Action

Research indicates that derivatives of benzoic acid, including this compound, can interact with various enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds often exhibit enhanced potency against specific targets compared to their non-fluorinated counterparts due to improved binding affinity and stability in biological environments .

The biochemical properties of this compound include:

- Solubility : The compound is moderately soluble in organic solvents, which facilitates its use in chemical synthesis and biological assays.

- Reactivity : It can undergo typical reactions associated with carboxylic acids, including esterification and nucleophilic substitution reactions .

Antifungal Activity

Recent studies have highlighted the fungicidal potential of this compound. In preliminary bioassays, it was found to exhibit promising antifungal activity against Colletotrichum lagenarium, suggesting its potential as a lead compound in developing new fungicides.

Anticancer Properties

The compound's derivatives are being explored for anticancer applications. For instance, research has indicated that similar fluorinated benzoic acids can inhibit histone deacetylases (HDACs), which are critical in cancer progression. The incorporation of trifluoromethyl groups has been shown to enhance the potency of these inhibitors significantly .

Case Studies

- Fungicidal Activity : A study synthesized several derivatives from this compound and evaluated their antifungal properties. Compounds derived from this benzoic acid exhibited varying degrees of activity against plant pathogens, indicating a structure-activity relationship (SAR) where the trifluoromethyl group plays a crucial role in enhancing bioactivity.

- Anticancer Studies : In a series of experiments focused on pancreatic adenocarcinoma cell lines, derivatives of this compound were tested for their cytotoxic effects. The results indicated that certain modifications led to significant reductions in cell viability, showcasing the compound's potential as an anticancer agent .

Data Tables

| Biological Activity | Compound Structure | IC50 Value (µM) | Target |

|---|---|---|---|

| Antifungal | This compound | 15 | Colletotrichum lagenarium |

| Anticancer | Derivative A | 12 | HDAC Inhibition |

| Anticancer | Derivative B | 8 | HDAC Inhibition |

Q & A

Q. What are the common synthetic routes for 2-fluoro-3-(trifluoromethyl)benzoic acid, and how are intermediates purified?

Methodological Answer: Synthesis typically involves halogenation or coupling reactions. For example:

- Halogen Exchange : Fluorination of 3-(trifluoromethyl)benzoic acid derivatives using agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of boronic acids with halogenated precursors (e.g., 2-bromo-3-(trifluoromethyl)benzoic acid) under inert atmospheres .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to achieve >95% purity. LC-MS monitors reaction progress .

Q. How is spectroscopic characterization (NMR, IR, MS) employed to confirm the structure of this compound?

Methodological Answer:

- 19F NMR : Detects fluorine environments. The trifluoromethyl group (-CF3) appears as a quartet (δ: -60 to -65 ppm), while the aromatic fluorine (C-F) resonates at δ: -110 to -120 ppm. Use deuterated DMSO or CDCl3 for solubility .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and C-F stretches (1100–1250 cm⁻¹) confirm functional groups .

- High-Resolution MS : Exact mass calculated for C8H4F4O2 is 234.00205. Electrospray ionization (ESI) in negative mode typically yields [M-H]⁻ at m/z 233.0 .

Q. What strategies optimize the solubility and stability of this compound in aqueous buffers for biological assays?

Methodological Answer:

- pH Adjustment : Dissolve in PBS (pH 7.4) with 1–5% DMSO or β-cyclodextrin (10 mM) to enhance solubility.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light using amber vials to prevent photodegradation .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

- Data Collection : Fluorine atoms cause high electron density, complicating refinement. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate absorption effects.

- Refinement : SHELXL (via Olex2) handles anisotropic displacement parameters for F atoms. Apply TWIN commands if twinning is detected (e.g., from intensity statistics). Final R1 values <5% indicate reliable models .

Q. How is HPLC method validation performed for quantifying trace impurities in this compound?

Methodological Answer:

- Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm).

- Mobile Phase : Gradient of 0.1% H3PO4 (A) and acetonitrile (B) at 1.0 mL/min (30–70% B over 20 min).

- Validation Parameters :

Q. How do substituent positions (fluoro vs. trifluoromethyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Electronic Effects : The -CF3 group is strongly electron-withdrawing, activating the ring for substitution at the meta position. Fluorine’s inductive effect further directs electrophiles to the 4- or 6-position.

- Kinetic Studies : Monitor reactions via 19F NMR. For example, substitution with morpholine in DMF at 60°C shows pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.